2-(4-bromophenyl)-2-oxoethyl 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate
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Overview
Description
2-(4-bromophenyl)-2-oxoethyl 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate is an organic compound that features both bromine and chlorine atoms in its structure
Preparation Methods
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate typically involves multiple steps. One common method includes the reaction of 4-bromophenylacetic acid with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
2-(4-bromophenyl)-2-oxoethyl 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the carbonyl group to an alcohol.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form halogen bonds with biological molecules, affecting their function. Additionally, the carbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds include:
4-bromophenylacetic acid: This compound shares the bromine atom in the para position but lacks the valinate and chlorophenyl groups.
4-chlorophenylacetic acid: Similar to the above, but with a chlorine atom instead of bromine.
N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide: This compound is structurally similar but differs in the acetamide group instead of the valinate group.
2-(4-bromophenyl)-2-oxoethyl 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate is unique due to its combination of bromine, chlorine, and valinate groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19BrClNO4 |
---|---|
Molecular Weight |
452.7 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C20H19BrClNO4/c1-12(2)18(23-19(25)14-5-9-16(22)10-6-14)20(26)27-11-17(24)13-3-7-15(21)8-4-13/h3-10,12,18H,11H2,1-2H3,(H,23,25) |
InChI Key |
CMLHDSUYHGQOPQ-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)OCC(=O)C1=CC=C(C=C1)Br)NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)C(C(=O)OCC(=O)C1=CC=C(C=C1)Br)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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